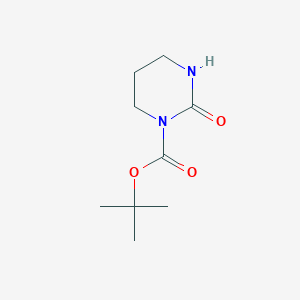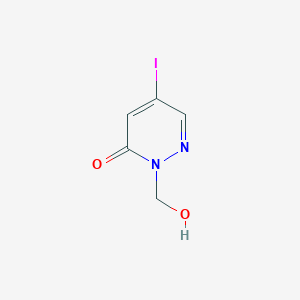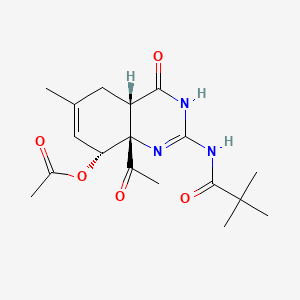![molecular formula C6H4IN3 B13099716 2-Iodo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1432060-37-1](/img/structure/B13099716.png)
2-Iodo-[1,2,4]triazolo[1,5-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of iodine in the structure enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: A catalyst-free, additive-free method involves the use of enaminonitriles and benzohydrazides under microwave conditions.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 can yield triazolopyridines.
Mechanochemical Method: This method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods
Industrial production methods for 2-Iodo-[1,2,4]triazolo[1,5-A]pyridine typically involve scalable and environmentally friendly processes such as microwave irradiation and mechanochemical synthesis, which offer high yields and broad substrate scope .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, often facilitated by oxidizing agents like NaOCl or MnO2.
Substitution: The iodine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2
Catalysts: Copper acetate for cycloaddition reactions
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2-Iodo-[1,2,4]triazolo[1,5-A]pyridine has numerous applications in scientific research:
Medicinal Chemistry: It acts as a scaffold for the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound is used in the study of enzyme inhibitors, such as JAK1 and JAK2 inhibitors.
Material Sciences: It is utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
Wirkmechanismus
The mechanism of action of 2-Iodo-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-A]pyridines: Another class of triazolopyridines with similar synthetic routes and applications.
Uniqueness
2-Iodo-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound in the development of new pharmaceuticals and materials .
Eigenschaften
CAS-Nummer |
1432060-37-1 |
|---|---|
Molekularformel |
C6H4IN3 |
Molekulargewicht |
245.02 g/mol |
IUPAC-Name |
2-iodo-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4IN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H |
InChI-Schlüssel |
KRHPHZSDBGDRIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=NN2C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)







